2-Methyl-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

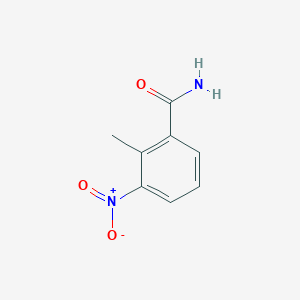

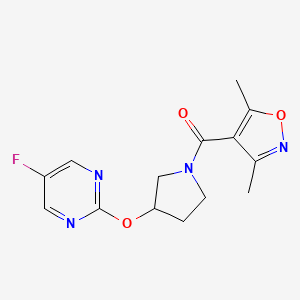

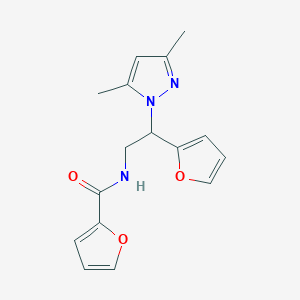

2-Methyl-3-nitrobenzamide is a chemical compound with the empirical formula C8H8N2O3 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 3-Methyl-2-nitrobenzenecarboxamide, a similar compound, involves a solution of 3-methyl-2-nitrobenzoic acid in tetrahydrofuran. Triethylamine is added slowly at ambient temperature. After stirring for 30 minutes, the solution is cooled in an ice bath and ethyl chloroformate is added dropwise .Molecular Structure Analysis

The molecular weight of 2-Methyl-3-nitrobenzamide is 180.16 . The SMILES string representation of the molecule is [O-]N+C(C(N)=O)=CC=C1)=O .Physical And Chemical Properties Analysis

2-Methyl-3-nitrobenzamide is a solid substance . Its empirical formula is C8H8N2O3 and it has a molecular weight of 180.16 .Scientific Research Applications

Antimycobacterial Activity

2-Methyl-3-nitrobenzamide derivatives have been studied for their antimycobacterial activity. A series of novel nitrobenzamide derivatives displayed considerable in vitro antitubercular activity, suggesting their potential as antimycobacterial agents. Some derivatives showed excellent MIC (Minimum Inhibitory Concentration) values, indicating their strong activity against tuberculosis-causing bacteria (Wang et al., 2019).

Anticonvulsant Properties

Nitrobenzamide derivatives have also been evaluated for their anticonvulsant activity. Research has examined the relationship between the anticonvulsant properties and enzyme inhibitory activities of certain nitrobenzamide compounds, although no clear structural relationships have been established (Pandey et al., 1981).

Role in Synthesis Processes

2-Methyl-3-nitrobenzamide derivatives play a role in various synthesis processes. For example, 3-Methyl-2-nitrobenzoic acid, a related compound, was used in the synthesis of chlorantraniliprole, a key intermediate for producing a targeted product (Yi-fen et al., 2010).

Detection and Analysis Methods

In the realm of analytical chemistry, methods have been developed to detect and quantify nitrobenzamide derivatives. For instance, a method for determining dinitolmide and its metabolite (3-amino-2-methyl-5-nitrobenzamide, 3-ANOT) in chicken tissues using various analytical techniques was established, showcasing the importance of these compounds in food safety and drug metabolism studies (Zhao et al., 2018).

Interaction with Metal Ions

The interaction of nitrobenzamide derivatives with metal ions has been a subject of study. Fluorescence emissions of certain nitrobenzamide isomers change upon interaction with metal ions like Cu2+ and Fe2+/Fe3+, aiding in the detection and distinction of these ions (Phukan et al., 2015).

Pharmacological and Therapeutic Potential

Research into the pharmacological and therapeutic potential of nitrobenzamide derivatives has been extensive. For instance, studies on the synthetic and antimicrobial properties of Mannich bases derived from nitrobenzamide pharmacophores reveal their potential in combating bacterial infections (Joshi et al., 2009).

Photochemical Properties

The photochemical properties of nitrobenzamides have been explored, particularly in the context of DNA interaction. Nitrobenzamido ligands linked to DNA intercalators demonstrated the ability to induce single-strand nicks in DNA upon UV irradiation, showing potential for applications in molecular biology and genetics (Nielsen et al., 1988).

Chemotherapeutic Activity

4-Iodo-3-nitrobenzamide, a related compound, exhibited potential chemotherapeutic activity. Its reduction to a nitroso derivative induced cell death in tumor cells, suggesting its use as a prodrug in cancer therapy (Mendeleyev et al., 1995).

Physical and Chemical Properties

The physical and chemical properties of nitrobenzamides, such as solubility and enthalpy of formation, have been determined and modeled, providing essential data for their use in various scientific and industrial applications (Yuan et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDXGSJTLUNXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-nitrobenzamide | |

CAS RN |

290366-59-5 |

Source

|

| Record name | 2-methyl-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylthio]acetamide](/img/structure/B2758282.png)

![N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2758284.png)

![(4-Bromophenyl)(dioxo){3-[3-(trifluoromethyl)phenoxy]propyl}-lambda~6~-sulfane](/img/structure/B2758292.png)

![4-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2758295.png)

![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)